molecular formula C10H13ClO2 B14846614 3-(Tert-butoxy)-5-chlorophenol

3-(Tert-butoxy)-5-chlorophenol

Cat. No.: B14846614
M. Wt: 200.66 g/mol
InChI Key: ARYPWDQKWTWIGJ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-chlorophenol is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-chlorophenol typically involves the introduction of the tert-butoxy group and the chlorine atom onto the phenol ring. One common method is the reaction of 5-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions, such as temperature, pressure, and reactant flow rates . This method is advantageous as it enhances the yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a less substituted phenol.

    Substitution: The tert-butoxy group and chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3

InChI Key

ARYPWDQKWTWIGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)O)Cl

Origin of Product

United States

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